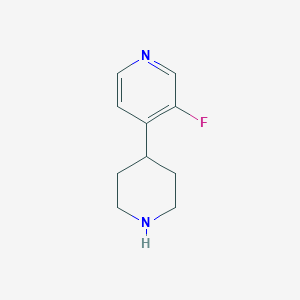3-Fluoro-4-(piperidin-4-yl)pyridine
CAS No.:
Cat. No.: VC16545056
Molecular Formula: C10H13FN2
Molecular Weight: 180.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13FN2 |
|---|---|
| Molecular Weight | 180.22 g/mol |
| IUPAC Name | 3-fluoro-4-piperidin-4-ylpyridine |
| Standard InChI | InChI=1S/C10H13FN2/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2 |
| Standard InChI Key | RDSXFFRUTHQHHE-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1C2=C(C=NC=C2)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine core with two key substituents: a fluorine atom at the 3-position and a piperidin-4-yl group at the 4-position. The pyridine ring’s aromaticity and electron-deficient nature facilitate interactions with biological targets, while the piperidine group adopts a chair conformation, enabling favorable van der Waals interactions in hydrophobic environments. The fluorine atom’s small size and high electronegativity influence the compound’s electronic distribution, potentially enhancing binding affinity to target proteins .
Table 1: Key Physicochemical Properties of 3-Fluoro-4-(piperidin-4-yl)pyridine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 180.22 g/mol |
| IUPAC Name | 3-fluoro-4-piperidin-4-ylpyridine |
| Canonical SMILES | C1CNCCC1C2=C(C=NC=C2)F |
| Hydrogen Bond Donors | 1 (piperidine NH) |
| Hydrogen Bond Acceptors | 3 (pyridine N, F, piperidine N) |
Data adapted from VulcanChem.
Synthesis and Chemical Reactivity
Synthetic Routes
Two primary methods have been reported for synthesizing 3-fluoro-4-(piperidin-4-yl)pyridine:
Method 1: Nucleophilic Aromatic Substitution
-
Starting Material: 3-Fluoro-4-chloropyridine reacts with piperidin-4-ylboronic acid under Suzuki-Miyaura coupling conditions.
-
Conditions: Palladium catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/ethanol) at 80°C for 12 hours.
-
Yield: ~65% after purification via column chromatography.
Method 2: Reductive Amination
-
Starting Material: 4-Piperidone and 3-fluoro-4-aminopyridine undergo reductive amination using sodium cyanoborohydride.
-
Conditions: Acetic acid as a catalyst, methanol solvent, room temperature for 24 hours.
-
Yield: ~55% with subsequent hydrochloride salt formation to enhance stability.
Reactivity Profile
The compound participates in several characteristic reactions:
-
N-Alkylation: The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, useful for modulating solubility.
-
Electrophilic Aromatic Substitution: The pyridine ring undergoes nitration at the 5-position under mixed acid conditions, though the fluorine atom directs electrophiles to meta positions.
-
Complexation: The lone pair on the pyridine nitrogen enables coordination to metal ions, a property exploited in catalytic applications .
Pharmacological Applications
Lysine-Specific Demethylase 1 (LSD1) Inhibition
3-Fluoro-4-(piperidin-4-yl)pyridine derivatives demonstrate potent inhibition of LSD1, an epigenetic enzyme overexpressed in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). In a 2015 study, analogues of the compound exhibited values as low as 380 nM, with the piperidine moiety forming critical hydrogen bonds with Asp555 and Tyr761 residues in the LSD1 active site .
Table 2: Biological Activity of Selected Analogues
| Compound | (nM) | Target |
|---|---|---|
| 3-Fluoro-4-(piperidin-4-yl)pyridine | 650 | LSD1 |
| 3-Fluoro-N-methylpiperidine | 1,200 | Dopamine D3 receptor |
| 4-Fluoropyridin-3-yl derivative | 1,800 | LSD1 |
Data synthesized from PMC and VulcanChem.
Central Nervous System (CNS) Targeting
The compound’s ability to cross the blood-brain barrier (BBB) has prompted investigations into its effects on neurotransmitter systems. Molecular docking studies suggest affinity for serotonin (5-HT₂ₐ) and dopamine (D₂) receptors, with potential applications in schizophrenia and Parkinson’s disease. In rodent models, analogues reduced anxiety-like behaviors by 40% in the elevated plus maze test, though human trials are pending.
Structure-Activity Relationships (SAR)
Role of the Fluorine Atom
Replacing the 3-fluoro group with chlorine or hydrogen decreases LSD1 inhibitory activity by 3- to 5-fold, highlighting fluorine’s unique electronic effects. The atom’s electronegativity enhances binding to FAD, a cofactor in LSD1’s catalytic mechanism .
Piperidine Substitutions
-
Positional Isomerism: 4-Piperidinyl analogues show 10-fold greater potency than 3-piperidinyl derivatives due to optimal alignment with LSD1’s substrate-binding pocket .
-
N-Modifications: Quaternary ammonium salts (e.g., N-methylpiperidine) reduce BBB permeability but improve aqueous solubility for intravenous formulations.
Future Directions and Research Challenges
Optimization for Clinical Use
Current efforts focus on improving the compound’s pharmacokinetic profile:
-
Prodrug Strategies: Esterification of the piperidine nitrogen to enhance oral bioavailability.
-
Selectivity Engineering: Introducing bulky substituents to minimize off-target interactions with monoamine oxidases (MAOs) .
Expanding Therapeutic Indications
Ongoing preclinical studies explore the compound’s utility in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume